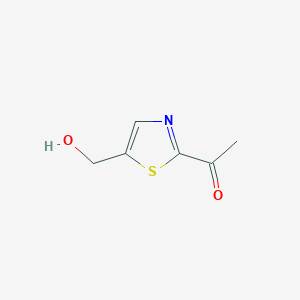![molecular formula C13H18IN5O8P2 B12090645 (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt](/img/structure/B12090645.png)
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique bicyclo[3.1.0]hexane structure, which is functionalized with a purine derivative and a phosphate ester group. The presence of iodine and methylamino groups further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt involves multiple steps, including the formation of the bicyclo[3.1.0]hexane core, the introduction of the purine moiety, and the functionalization with iodine, methylamino, and phosphate groups. Common synthetic routes may involve:
Formation of the bicyclo[3.1.0]hexane core: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of the purine moiety: This step may involve nucleophilic substitution reactions to attach the purine derivative to the bicyclo[3.1.0]hexane core.
Functionalization with iodine and methylamino groups: These groups can be introduced through halogenation and amination reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the iodine group, potentially converting it to a hydrogen or other substituent.
Phosphorylation and Dephosphorylation: The phosphate ester group can be modified through phosphorylation or dephosphorylation reactions, altering the compound’s solubility and reactivity.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Phosphorylation: Reagents such as phosphorus oxychloride or phosphoric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[31
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure and functional groups make it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: The compound’s reactivity and functional groups make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt involves its interaction with molecular targets such as enzymes and receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. The iodine and methylamino groups may enhance binding affinity and specificity, while the phosphate ester group can influence the compound’s solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
(1R,2S,4S,5S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-YL]-2-(phosphonooxy)bicyclo[310]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt is unique due to its combination of a bicyclo[310]hexane core with a purine derivative and multiple functional groups This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds
特性
分子式 |
C13H18IN5O8P2 |
|---|---|
分子量 |
561.16 g/mol |
IUPAC名 |
[4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25) |
InChIキー |
NMVWLEUONAKGCD-UHFFFAOYSA-N |
正規SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)










